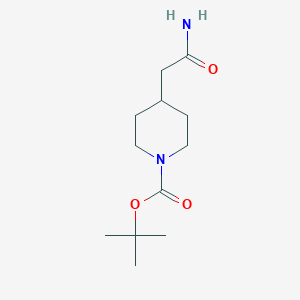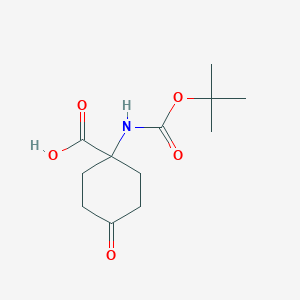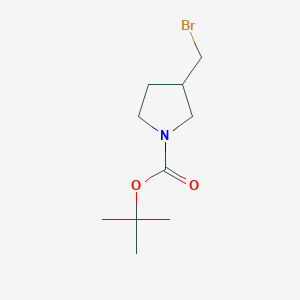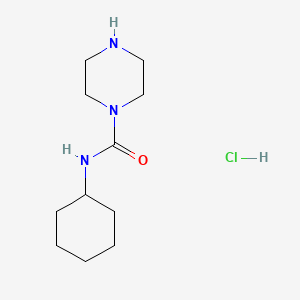
Tert-butyl-4-(2-Amino-2-oxoethyl)piperidin-1-carboxylat
Übersicht
Beschreibung
Tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate is a versatile compound used in a wide variety of scientific research applications. It is a synthetic organic compound composed of piperidine, a heterocyclic amine, and a carboxylic acid group. This compound has a wide range of properties and applications, including its use in organic synthesis, as a reagent in chemical reactions, and as a catalyst in biochemical and physiological processes. In
Wissenschaftliche Forschungsanwendungen
Synthese von Pim-1-Inhibitoren
Tert-butyl-4-(2-Amino-2-oxoethyl)piperidin-1-carboxylat: wird als Reaktant bei der Synthese von Pim-1-Inhibitoren verwendet . Pim-1 ist ein Proto-Onkogen, das eine Serin/Threonin-Kinase kodiert, die an Zellüberleben und -proliferation beteiligt ist. Inhibitoren, die auf Pim-1 abzielen, haben potenzielle therapeutische Anwendungen bei der Behandlung verschiedener Krebsarten.
Entwicklung von GPR119-Agonisten für Typ-II-Diabetes
Diese Verbindung dient als Vorläufer bei der Entwicklung von selektiven GPR119-Agonisten . GPR119 ist ein G-Protein-gekoppelter Rezeptor, der in die Glukosehomöostase verwickelt ist. Agonisten für diesen Rezeptor werden als potenzielle Behandlungen für Typ-II-Diabetes untersucht, da sie eine Rolle bei der Insulinsekretion und der Glukoseregulierung spielen.
α-Arylierung von Aldehyden
In der organischen Synthese wird This compound als Reaktant für die α-Arylierung von Aldehyden verwendet . Diese Reaktion ist entscheidend für den Aufbau von Kohlenstoff-Kohlenstoff-Bindungen, was ein grundlegender Schritt beim Aufbau komplexer organischer Moleküle ist.
Enantioselektive α-Benzylierung von Aldehyden
Die Verbindung wird bei der enantioselektiven α-Benzylierung von Aldehyden über Photoredox-Organokatalyse eingesetzt . Dieser Prozess ist bedeutsam für die Erzeugung von chiralen Zentren in Molekülen, was für die Synthese von enantiomerenreinen Pharmazeutika unerlässlich ist.
Enantioselektive α-Trifluormethylierung von Aldehyden
Sie findet auch Anwendung bei der enantioselektiven α-Trifluormethylierung von Aldehyden . Die Einführung einer Trifluormethylgruppe in ein Molekül kann seine chemischen und biologischen Eigenschaften deutlich verändern, was diese Reaktion für die medizinische Chemie wertvoll macht.
Synthese von Chinuclidin-Derivaten
Als Baustein wird sie bei der Synthese von (S)-Chinuclidin-2-carbonsäure verwendet . Chinuclidin-Derivate sind aufgrund ihrer biologischen Aktivität und als chirale Liganden in der asymmetrischen Synthese von Interesse.
Organokatalytische α-Vinylierungsreaktion
Die Verbindung ist ein Substrat, das in enantioselektiven organokatalytischen α-Vinylierungsreaktionen verwendet wird . Solche Reaktionen sind wichtig, um Vinylgruppen in Moleküle einzuführen, was für die Synthese verschiedener organischer Verbindungen mit potenziellen industriellen Anwendungen entscheidend sein kann.
Screening der antibakteriellen Aktivität
Schließlich wurden Derivate von This compound auf ihre antibakterielle Aktivität gegen sowohl grampositive als auch gramnegative Bakterien untersucht . Dies unterstreicht sein Potenzial für die Entdeckung neuer antibakterieller Wirkstoffe.
Safety and Hazards
Wirkmechanismus
Target of Action
Tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate is a derivative of N-Boc piperazine . Piperazine derivatives are known to serve as useful building blocks in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .
Mode of Action
The diverse biological activities of the compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules
Biochemical Pathways
Piperazine derivatives are known to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The piperazine ring’s easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties make it an important synthetic strategy in the field of drug discovery .
Result of Action
Piperazine derivatives have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Biochemische Analyse
Biochemical Properties
Tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of bioactive compounds. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of complex molecules. For instance, it is used as a reactant in the synthesis of Pim-1 inhibitors and selective GPR119 agonists for type II diabetes . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, thereby modulating their activity.
Cellular Effects
The effects of tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, its impact on cell signaling pathways can lead to changes in cellular responses to external stimuli, affecting processes such as cell growth and differentiation.
Molecular Mechanism
At the molecular level, tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound binds to the active sites of enzymes, either blocking substrate access or facilitating the catalytic process . These interactions can lead to changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
Tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into bioactive metabolites. These interactions can affect the levels of various metabolites within cells, thereby influencing metabolic flux . The compound’s role in these pathways underscores its importance in biochemical research and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine its localization and accumulation within different cellular compartments, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate is crucial for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within these compartments can affect its function, enabling it to interact with specific biomolecules and exert its biochemical effects.
Eigenschaften
IUPAC Name |
tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)8-10(13)15/h9H,4-8H2,1-3H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBFGLKMWGHNEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647888 | |
| Record name | tert-Butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
782493-57-6 | |
| Record name | tert-Butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1292684.png)



![[1-(4-Propoxyphenyl)propyl]amine hydrochloride](/img/structure/B1292695.png)

